molecular formula C27H28N2O7 B083178 Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester CAS No. 13512-59-9

Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester

Cat. No.: B083178
CAS No.: 13512-59-9
M. Wt: 492.5 g/mol
InChI Key: VTUXNRKFFGSUAE-DEOSSOPVSA-N
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Description

Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester is a useful research compound. Its molecular formula is C27H28N2O7 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-27(2,3)36-26(31)28-24(25(30)35-23-15-11-21(12-16-23)29(32)33)17-19-9-13-22(14-10-19)34-18-20-7-5-4-6-8-20/h4-16,24H,17-18H2,1-3H3,(H,28,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUXNRKFFGSUAE-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928890
Record name 4-Nitrophenyl O-benzyl-N-[tert-butoxy(hydroxy)methylidene]tyrosinate
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Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13512-59-9
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13512-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl O-benzyl-N-[tert-butoxy(hydroxy)methylidene]tyrosinate
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Record name 4-nitrophenyl O-benzyl-N-[(tert-butoxy)carbonyl]-L-tyrosinate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Enduring Workhorse: A Technical Guide to the Boc Protecting Group in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For decades before the widespread adoption of Fmoc chemistry, the tert-butyloxycarbonyl (Boc) protecting group was the cornerstone of solid-phase peptide synthesis (SPPS). Its unique chemical properties and well-established protocols enabled the synthesis of countless peptides and even small proteins. This guide provides an in-depth technical analysis of the key features of Boc-SPPS, offering researchers, scientists, and drug development professionals a comprehensive understanding of its principles, applications, and enduring relevance.

The Boc/Bzl Strategy: A Quasi-Orthogonal System

Solid-phase peptide synthesis, a revolutionary technique developed by R.B. Merrifield, simplifies peptide synthesis by immobilizing the growing peptide chain on a solid support, allowing for easy removal of excess reagents and byproducts through simple filtration and washing.[] The success of this method hinges on a robust protecting group strategy. The Boc/Bzl strategy, while not perfectly orthogonal, has been a workhorse in the field.[2] In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups are typically benzyl (Bzl)-based ethers, esters, and carbamates.[3]

The "quasi-orthogonality" of this system lies in the differential acid lability of the protecting groups. The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the linkage to the resin require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal.[2][3] This differential stability allows for the selective deprotection of the Nα-amino group at each cycle of peptide elongation without disturbing the side-chain protection or cleaving the peptide from the resin.

The Boc Group: Structure and Acid-Labile Nature

The tert-butyloxycarbonyl (Boc) group, introduced by Carpino in 1957, is a urethane-type protecting group that is highly effective in preventing racemization of the activated amino acid during coupling.[3][4] Its key feature is its susceptibility to cleavage under acidic conditions.

The mechanism of Boc deprotection proceeds via an E1 elimination pathway. Protonation of the carbonyl oxygen by a strong acid, typically TFA, is followed by the departure of the stable tert-butyl carbocation, which is then quenched by scavengers in the reaction mixture. This process releases the free amine of the peptide chain as a salt of the acid used for deprotection, along with isobutylene and carbon dioxide as byproducts.

The Boc-SPPS Workflow: A Step-by-Step Analysis

The cyclical nature of SPPS involves a series of repeated steps to add each amino acid to the growing peptide chain.[2] The Boc-SPPS workflow is a robust and well-characterized process.

Deprotection: Unmasking the N-terminus

The first step in each cycle is the removal of the Boc protecting group from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treating the peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] A short pre-wash followed by a longer deprotection step ensures complete removal of the Boc group.[4]

Boc_Deprotection

Neutralization: Preparing for Coupling

Following deprotection, the N-terminal amine exists as a trifluoroacetate salt.[4] To enable the subsequent coupling reaction, this salt must be neutralized to the free amine. This is typically accomplished by washing the peptide-resin with a hindered tertiary amine base, such as 10% diisopropylethylamine (DIEA) in DCM.[2] Thorough washing after neutralization is crucial to remove excess base, which could interfere with the subsequent coupling step.

Neutralization_Workflow

In-situ neutralization protocols have also been developed, where the neutralization and coupling steps are performed concurrently.[4] This approach can be advantageous in minimizing aggregation of the growing peptide chain.[2]

Coupling: Peptide Bond Formation

The core of SPPS is the formation of the peptide bond between the free N-terminal amine of the resin-bound peptide and the activated carboxyl group of the incoming Boc-protected amino acid. A variety of coupling reagents have been developed to facilitate this reaction, with dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) being a classic combination.[4] More modern and efficient coupling reagents such as HBTU, TBTU, and HATU are also commonly employed in Boc-SPPS.[2][4] An excess of the activated amino acid is used to drive the reaction to completion.

Coupling_Workflow

After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle of deprotection, neutralization, and coupling.

Resins and Linkers in Boc-SPPS

The choice of resin and linker is critical for the successful synthesis of the target peptide. In Boc-SPPS, the most commonly used resins are polystyrene-based.

Resin TypeLinkerC-terminal FunctionalityCleavage Condition
Merrifield ResinChloromethylCarboxylic AcidStrong Acid (e.g., HF)
PAM ResinPhenylacetamidomethylCarboxylic AcidStrong Acid (e.g., HF)
BHA ResinBenzhydrylamineAmideStrong Acid (e.g., HF)
MBHA Resin4-MethylbenzhydrylamineAmideStrong Acid (e.g., HF)

Table 1. Common Resins and Linkers in Boc-SPPS.

The Merrifield resin is the classic support for Boc-SPPS.[4] However, the ester linkage to the resin can be somewhat labile to the repeated TFA treatments during deprotection, leading to premature chain loss, especially in the synthesis of long peptides.[4] To address this, the more acid-stable Phenylacetamidomethyl (PAM) linker was developed.[4] For the synthesis of C-terminal peptide amides, Benzhydrylamine (BHA) and 4-Methylbenzhydrylamine (MBHA) resins are employed.[4]

Final Cleavage: Releasing the Peptide

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. In Boc-SPPS, this is typically achieved with a single, strong acid treatment. Anhydrous hydrogen fluoride (HF) has been the most widely used reagent for this purpose.[4] Due to its extreme toxicity and corrosive nature, specialized equipment is required for its use.[3] Alternative strong acids such as trifluoromethanesulfonic acid (TFMSA) have also been employed.[4]

During the cleavage process, reactive carbocations are generated from the cleavage of the protecting groups and the linker. To prevent these species from modifying sensitive amino acid residues such as tryptophan, methionine, and cysteine, scavengers are added to the cleavage cocktail.[4] Common scavengers include anisole, thioanisole, and ethanedithiol.

Potential Side Reactions in Boc-SPPS

While a robust methodology, Boc-SPPS is not without its potential pitfalls. Understanding and mitigating common side reactions is crucial for obtaining a high-purity product.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, where the N-terminal amine of the second amino acid can attack the ester linkage to the resin, leading to cyclization and chain termination.[4]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to the formation of a five-membered aspartimide ring, which can lead to racemization and the formation of β-aspartyl peptides.[4]

  • Alkylation of Sensitive Residues: The carbocations generated during deprotection and final cleavage can alkylate the side chains of sensitive amino acids like tryptophan and methionine. The use of scavengers is essential to minimize these side reactions.[4]

  • Premature Chain Loss: As mentioned earlier, the linkage to the Merrifield resin can be partially cleaved by the repeated TFA treatments, leading to a decrease in the overall yield.[4]

Boc vs. Fmoc: A Comparative Perspective

The development of Fmoc-based SPPS provided a milder and often more convenient alternative to the Boc strategy. The primary advantage of the Fmoc group is its base-lability, allowing for deprotection with a weak base like piperidine, while the side-chain protecting groups and resin linkage are acid-labile.[5] This true orthogonality offers greater flexibility in the synthesis of complex peptides.[]

FeatureBoc-SPPSFmoc-SPPS
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Strong Acid (e.g., TFA)Weak Base (e.g., Piperidine)
Side-Chain Protection Benzyl-based (Acid-labile)tert-Butyl-based (Acid-labile)
Final Cleavage Strong Acid (e.g., HF)Strong Acid (e.g., TFA)
Orthogonality Quasi-orthogonalOrthogonal
Key Advantage Robust, well-established protocolsMilder deprotection, true orthogonality
Key Disadvantage Harsh final cleavage, potential for side reactions from strong acidPotential for diketopiperazine formation, cost

Table 2. Comparison of Boc and Fmoc SPPS Strategies.

Despite the prevalence of Fmoc chemistry, Boc-SPPS remains a valuable tool, particularly for the synthesis of certain classes of peptides and for its cost-effectiveness in some applications.[]

Conclusion

The Boc protecting group, in conjunction with the Boc/Bzl strategy, played a pivotal role in the advancement of solid-phase peptide synthesis. Its well-defined chemistry, robust protocols, and a deep understanding of its potential side reactions have enabled the synthesis of a vast array of peptides for research and therapeutic applications. While Fmoc chemistry has become the dominant methodology, a thorough understanding of the principles and practices of Boc-SPPS remains essential for any scientist working in the field of peptide chemistry. The enduring legacy of the Boc protecting group is a testament to its fundamental contribution to the art and science of peptide synthesis.

References

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3043–3055. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

  • Vigneaud, V. du, Ressler, C., Swan, J. M., Roberts, C. W., Katsoyannis, P. G., & Gordon, S. (1953). The Synthesis of an Octapeptide Amide with the Hormonal Activity of Oxytocin. Journal of the American Chemical Society, 75(19), 4879–4880. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • American Chemical Society. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

  • AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Implementation of Boc-O-benzyl-L-tyrosine 4-Nitrophenyl Ester in Boc/Bzl Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and expert insights for the effective utilization of N-α-Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester (Boc-Tyr(Bzl)-ONp) in solid-phase peptide synthesis (SPPS) using the well-established Boc/Bzl strategy. We delve into the chemical principles underpinning this methodology, from the strategic selection of protecting groups to the mechanisms of coupling and cleavage. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize tyrosine-containing peptides with high fidelity and yield. The protocols provided herein are designed to be self-validating, incorporating in-process controls and troubleshooting guidance to ensure success.

Introduction: The Strategic Role of Boc-Tyr(Bzl)-ONp in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) revolutionized the construction of peptides by anchoring the C-terminal amino acid to a solid support and sequentially adding amino acids. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and robust approach that relies on graded acid lability for the selective removal of protecting groups.[1][2]

Boc-Tyr(Bzl)-ONp is a specialized building block designed for this methodology, incorporating three key features:

  • N-α-Boc Group: A temporary protecting group for the alpha-amino function. It is labile to moderate acids, such as trifluoroacetic acid (TFA), and is removed at each cycle to allow for chain elongation.[3]

  • O-Benzyl (Bzl) Group: A semi-permanent protecting group for the phenolic hydroxyl side chain of tyrosine. The benzyl ether is stable to the repetitive TFA treatments used for Boc deprotection but can be cleaved with strong acids like anhydrous hydrogen fluoride (HF) during the final cleavage step.[4] This prevents unwanted side reactions at the tyrosine side chain during synthesis.

  • 4-Nitrophenyl (ONp) Ester: An activated carboxyl group. The 4-nitrophenoxide is a good leaving group, facilitating the nucleophilic attack by the free N-terminal amine of the growing peptide chain on the resin. This pre-activation strategy obviates the need for in situ coupling reagents for this specific residue, simplifying the coupling step.

This application note will provide a step-by-step workflow for incorporating Boc-Tyr(Bzl)-ONp into a peptide sequence, followed by protocols for monitoring, final cleavage, and troubleshooting.

The Boc/Bzl SPPS Workflow: A Conceptual Overview

The synthesis proceeds in a cyclical manner, involving deprotection of the N-terminal amine, neutralization, and coupling of the next amino acid. The use of Boc-Tyr(Bzl)-ONp represents one of these coupling steps.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle Resin Resin-NH-Peptide Deprotection Step 1: Boc Deprotection (TFA) Resin->Deprotection Start Cycle Neutralization Step 2: Neutralization (DIPEA) Deprotection->Neutralization Generates TFA Salt Coupling Step 3: Coupling (Boc-Tyr(Bzl)-ONp) Neutralization->Coupling Generates Free Amine Coupling->Resin Elongated Peptide (Cycle Complete)

Caption: General workflow of a single SPPS cycle using a Boc-protected amino acid.

Materials and Reagents

Ensure all reagents are of high purity (peptide synthesis grade) and solvents are anhydrous.

ReagentAcronym/FormulaPurpose
Amino Acid Derivative
N-α-Boc-O-benzyl-L-tyrosine 4-nitrophenyl esterBoc-Tyr(Bzl)-ONpActivated amino acid for coupling
Resins
Merrifield ResinFor peptide acids
MBHA or BHA ResinFor peptide amides
Solvents
DichloromethaneDCMWashing, Deprotection, Coupling
N,N-DimethylformamideDMFWashing, Coupling (alternative)
IsopropanolIPAWashing
Diethyl etherEt₂OPeptide precipitation
Deprotection Reagent
Trifluoroacetic AcidTFABoc group removal
Neutralization Reagent
N,N-DiisopropylethylamineDIPEANeutralization of TFA salt
Cleavage Reagents
Anhydrous Hydrogen FluorideHFCleavage from resin, Bzl removal
Dimethyl SulfideDMSScavenger (Low HF)
p-CresolScavenger (Low & High HF)
AnisoleScavenger (High HF)
Monitoring Reagents (Kaiser Test)
Solution A: Phenol in EthanolNinhydrin test component
Solution B: KCN in PyridineNinhydrin test component
Solution C: Ninhydrin in EthanolNinhydrin test component

Safety Precaution: Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester is intended for professional research use only.[5] Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Anhydrous HF is extremely corrosive and toxic and requires specialized apparatus and training.[6] Review the Safety Data Sheet (SDS) for all reagents before use.

Detailed Experimental Protocols

This protocol assumes a starting scale of 0.2 mmol on a suitable Boc-compatible resin (e.g., Merrifield or MBHA resin). Volumes should be adjusted based on resin loading and scale.

Protocol 4.1: Standard SPPS Cycle Preceding Boc-Tyr(Bzl)-ONp Coupling
  • Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (v/v) to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM.

    • Agitate for 20-30 minutes.[3]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin with DCM (3 x 1 min).

    • Wash with IPA (2 x 1 min).

    • Wash with DCM (3 x 1 min).

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM (v/v) to the resin.

    • Agitate for 2 minutes, then drain.

    • Repeat the neutralization step one more time.

  • Washing:

    • Wash the resin with DCM (5 x 1 min) to thoroughly remove excess base. The resin is now ready for coupling.

Protocol 4.2: Coupling of Boc-Tyr(Bzl)-ONp
  • Preparation: Dissolve Boc-Tyr(Bzl)-ONp (3 equivalents relative to resin loading) in a minimal amount of DCM or DMF.

  • Coupling Reaction:

    • Add the dissolved Boc-Tyr(Bzl)-ONp to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. Note: p-Nitrophenyl esters are generally less reactive than modern coupling reagents; therefore, a longer coupling time is often necessary.[7]

  • Monitoring the Coupling Reaction:

    • After the initial 2 hours, take a small sample of resin beads (approx. 5 mg) for a Kaiser test (see Protocol 4.3).

    • Interpretation: A negative Kaiser test (beads remain yellow/colorless) indicates the reaction is complete. If the test is positive (beads turn blue), continue the coupling for another 1-2 hours and re-test.

    • Visual Cue: The release of the 4-nitrophenoxide byproduct may impart a faint yellow color to the supernatant, indicating that the reaction is proceeding. However, this is not a reliable quantitative measure of completion.[8]

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DCM (3 x 1 min).

    • Wash with IPA (2 x 1 min).

    • Wash with DCM (3 x 1 min). The peptide-resin is now ready for the next SPPS cycle (return to Protocol 4.1, Step 2).

Protocol 4.3: Kaiser Test for Free Primary Amines

This test is critical for ensuring complete coupling before proceeding to the next amino acid.[7]

  • Sample Preparation: Withdraw a small sample of resin beads (5-10 mg) and place them in a small glass test tube. Wash with ethanol (2x) and remove the solvent.

  • Add Reagents: Add 2-3 drops of each Kaiser test solution (Phenol in EtOH, KCN in Pyridine, Ninhydrin in EtOH).[9]

  • Incubation: Heat the test tube at 120°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): Resin beads and/or solution turn a dark blue color.

    • Negative Result (Complete Coupling): Resin beads and solution remain yellow or colorless.

Kaiser_Test cluster_input Inputs cluster_output Outputs Resin Resin-NH2 (Free Amine) Heat Heat (120°C, 5 min) Resin->Heat Reagents Ninhydrin Reagents Reagents->Heat Positive Blue Color (Incomplete Coupling) Heat->Positive If Free Amine Negative Yellow Color (Complete Coupling) Heat->Negative If No Free Amine

Caption: Decision workflow for the Kaiser test to monitor coupling completion.

Protocol 4.4: Final Cleavage and Benzyl Group Deprotection ("Low-High" HF Method)

This two-stage HF procedure is highly effective for peptides containing sensitive residues like Tyr(Bzl), as it minimizes the formation of damaging carbocations.[4]

WARNING: This procedure must be performed in a specialized, dedicated HF cleavage apparatus by trained personnel.

  • Pre-Cleavage Preparation:

    • Ensure the final N-terminal Boc group has been removed (as per Protocol 4.1, Step 2).

    • Thoroughly dry the peptide-resin under high vacuum for at least 4 hours.

    • Place the dry peptide-resin (e.g., up to 1 gram) and a Teflon-coated stir bar into the HF-resistant reaction vessel.

  • Step 1: "Low HF" Cleavage (Sₙ2 Mechanism):

    • To the reaction vessel, add the scavenger mixture: 6.5 mL Dimethyl Sulfide (DMS) and 1.0 mL p-cresol per gram of resin.

    • Cool the vessel to -78°C (dry ice/acetone bath).

    • Distill 2.5 mL of anhydrous HF per gram of resin into the vessel.

    • Allow the vessel to warm to 0°C and stir for 2 hours. This step cleaves most protecting groups via a less damaging Sₙ2 mechanism, protecting the Tyr side chain.[4]

    • Remove the HF and DMS under vacuum.

  • Step 2: "High HF" Cleavage (Sₙ1 Mechanism):

    • To the resin from the previous step, add the "High HF" scavenger: 1.0 mL of p-cresol or anisole per gram of resin.[10]

    • Cool the vessel to -78°C.

    • Distill 9.0 mL of anhydrous HF per gram of resin into the vessel.[10]

    • Stir the mixture at 0°C for 1 hour. This stronger acid condition is required to cleave the benzyl ether from tyrosine and the peptide from the resin.[10]

    • After 1 hour, remove the HF by vacuum.

  • Peptide Work-up:

    • Wash the resin/crude peptide mixture with cold diethyl ether (3x) to remove scavengers and cleaved protecting groups.

    • Extract the crude peptide from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid).

    • Lyophilize the aqueous extract to obtain the crude peptide powder.

    • Analyze and purify the peptide using RP-HPLC and Mass Spectrometry.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling 1. Insufficient coupling time. 2. Peptide aggregation on the resin. 3. Hydrolysis of the ONp ester.1. Extend the coupling time by 1-2 hours and re-test. 2. Perform a "double couple": drain the solution, wash with DCM, and add a fresh solution of Boc-Tyr(Bzl)-ONp. 3. If aggregation is suspected, switch the coupling solvent from DCM to the more polar DMF.
Low Final Peptide Yield 1. Incomplete coupling at one or more steps. 2. Incomplete final cleavage from the resin.1. Always use the Kaiser test to confirm completion of every coupling step. For difficult sequences, consider using a stronger in situ activation method for other amino acids. 2. Ensure sufficient time and HF volume during the "High HF" cleavage step.
Side Products in Mass Spec 1. Alkylation of Tyr side chain during HF cleavage. 2. Incomplete removal of Benzyl group.1. Ensure the correct ratio of scavengers (p-cresol, anisole) is used during the "High HF" step to trap benzyl cations.[6][10] 2. Extend the "High HF" cleavage time to 1.5 hours.

Conclusion

Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester is a highly effective building block for incorporating protected tyrosine into peptides via the Boc/Bzl SPPS strategy. While p-nitrophenyl esters require longer coupling times than modern reagents, their use is straightforward and avoids the preparation of in situ activated species. The key to success lies in a systematic and monitored approach: ensuring complete coupling at each step via the Kaiser test and employing a robust cleavage strategy, such as the "Low-High" HF method, with appropriate scavengers to preserve the integrity of the final peptide product. This guide provides the foundational protocol and rationale to empower researchers to confidently and successfully utilize this valuable reagent.

References

  • AAPtec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In: Methods in Molecular Biology, vol 35. Humana Press.
  • Coin, I., et al. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. In: Methods in Molecular Biology, vol 1047. Humana Press. Published on PMC.
  • Gagnon, P., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(43), 7717-7719.
  • Tam, J. P., et al. (1983). S N 2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455.
  • CP Lab Safety. (n.d.). Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester, 1 gram. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Sarin, V. K., et al. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147-157.
  • Barlos, K., & Gatos, D. (1999). Convergent Peptide Synthesis. In: Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Merrifield, R. B. (1985). Solid phase synthesis (Nobel lecture). Angewandte Chemie International Edition in English, 24(10), 799-810.
  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Boc-L-Tyrosine. Retrieved from [Link]

  • MDPI. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. International Journal of Molecular Sciences, 21(14), 5116.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Boc-Tyr(Bzl)-ONp

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of Nα-tert-butyloxycarbonyl-O-benzyl-L-tyrosine p-nitrophenyl ester (Boc-Tyr(Bzl)-ONp) in solid-phase peptide synthesis (SPPS). We delve into the foundational principles of the Boc/Bzl protection strategy, the specific role of each chemical moiety within the title compound, and the mechanistic rationale behind each step of the synthesis cycle. This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights, step-by-step experimental workflows, and robust troubleshooting guidance to ensure successful peptide synthesis.

Introduction: The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble polymeric support.[] The fundamental process involves iterative cycles of Nα-deprotection, washing, coupling of the next protected amino acid, and further washing.[]

The Boc/Bzl strategy is a classic and robust approach where the temporary Nα-amino protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, and side-chain protecting groups are typically benzyl (Bzl) derivatives.[2] This protection scheme is considered semi-orthogonal; while both Boc and Bzl groups are acid-labile, their removal requires significantly different acid strengths. The Nα-Boc group is cleaved at each cycle using a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protectors are removed only at the end of the synthesis during the final cleavage from the resin with a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]

The Reagent in Focus: Deconstructing Boc-Tyr(Bzl)-ONp

The utility of Boc-Tyr(Bzl)-ONp lies in the distinct and synergistic functions of its three core components. Understanding the role of each part is critical to appreciating its application and anticipating its chemical behavior.

  • The Nα-Boc Protecting Group : The tert-butyloxycarbonyl group serves as the temporary shield for the Nα-amine. Its bulky nature prevents self-polymerization and directs the reaction to the C-terminus. The Boc group is stable to the basic conditions used for neutralization but is readily cleaved by moderate acids like 25-50% TFA in dichloromethane (DCM).[2] This deprotection proceeds via the formation of a stable tert-butyl cation, which can potentially alkylate nucleophilic residues like Tryptophan or Methionine.[3][4][5] Therefore, scavengers are often added during deprotection and final cleavage steps to intercept these reactive intermediates.[3][5]

  • The O-Benzyl (Bzl) Side-Chain Protection : The phenolic hydroxyl group of tyrosine is reactive and must be protected to prevent side reactions, such as O-acylation, during coupling. The benzyl ether is a robust protecting group that is stable to the repetitive TFA treatments used for Boc removal.[3] However, it is not perfectly stable, and minor migration of the benzyl group from the oxygen to the aromatic ring of tyrosine can occur, especially for residues near the N-terminus that are exposed to many deprotection cycles. The Bzl group is efficiently removed during the final strong-acid cleavage step.[3][4]

  • The p-Nitrophenyl (ONp) Active Ester : For a peptide bond to form, the carboxylic acid of the incoming amino acid must be activated. The p-nitrophenyl ester is a type of "active ester" that enhances the electrophilicity of the carboxyl carbon.[6] The potent electron-withdrawing effect of the para-nitro group makes the phenoxide an excellent leaving group, facilitating nucleophilic attack by the free Nα-amine of the resin-bound peptide chain.[6][7] Couplings with active esters are generally milder and associated with a lower risk of racemization compared to some highly reactive carbodiimide-based methods.[8]

Reagent Properties
PropertyValue
Full Name Nα-tert-butyloxycarbonyl-O-benzyl-L-tyrosine p-nitrophenyl ester
Molecular Formula C₂₇H₂₈N₂O₇
Molecular Weight 492.52 g/mol
Appearance White to pale yellow crystalline powder
Storage Store at -20°C, desiccated

The Boc-SPPS Workflow: A Step-by-Step Rationale

The synthesis of a peptide is a cyclical process. The following diagram illustrates the core steps for incorporating a single amino acid using the Boc/Bzl strategy.

SPPS_Cycle cluster_resin Solid Support Resin_Peptide Resin-Bound Peptide (Boc-Protected) Deprotection Step 1: Deprotection (TFA / DCM) Resin_Peptide->Deprotection Remove Boc Neutralization Step 2: Neutralization (DIEA / DCM) Deprotection->Neutralization Generate free amine Coupling Step 3: Coupling (Boc-AA-ONp / DMF) Neutralization->Coupling Prepare for acylation Coupling->Resin_Peptide Add residue (n+1)

Caption: The four-stage cycle of Boc-strategy Solid-Phase Peptide Synthesis.

Causality Behind the Workflow
  • Deprotection: The cycle begins by removing the Nα-Boc group to expose the primary amine, which is the nucleophile for the next coupling reaction. TFA in an inert solvent like DCM is the standard reagent.[9] The product of this step is a resin-bound peptide whose N-terminal amine is protonated as a trifluoroacetate salt.[3]

  • Neutralization: The protonated amine is unreactive as a nucleophile. Therefore, it must be deprotonated using a non-nucleophilic base, typically diisopropylethylamine (DIEA), to regenerate the free amine.[2] This step is critical; without it, the subsequent coupling reaction will not proceed.

  • Coupling: The activated amino acid, Boc-Tyr(Bzl)-ONp, is introduced. The free amine on the resin attacks the activated carbonyl carbon, forming a new peptide bond and releasing the p-nitrophenol (pNP) leaving group.[6] The reaction progress can often be visually monitored, as the released pNP forms a yellow p-nitrophenolate anion in the presence of the DIEA from the neutralization step.

  • Washing: Between each chemical step, the resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and soluble byproducts, ensuring high purity of the final peptide.[] This is a key advantage of the solid-phase methodology.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Strong acids (TFA, HF) and organic solvents are hazardous.

Protocol 1: Single Coupling Cycle with Boc-Tyr(Bzl)-ONp

This protocol assumes a starting scale of 0.2 mmol on a 1% divinylbenzene cross-linked Merrifield resin.

Reagents and Solutions:

Reagent/SolutionPreparationPurpose
Dichloromethane (DCM)Peptide synthesis gradePrimary washing and reaction solvent
Dimethylformamide (DMF)Peptide synthesis gradeSwelling and coupling solvent
Deprotection Solution 25% (v/v) TFA in DCMNα-Boc group removal
Neutralization Solution 5% (v/v) DIEA in DCMFree amine generation
Coupling Solution Boc-Tyr(Bzl)-ONp (3 eq., 0.6 mmol, 295 mg) in DMFAcylating agent
Isopropanol (IPA)Reagent gradeWashing solvent

Step-by-Step Procedure:

  • Resin Swelling: Place the peptide-resin in a reaction vessel. Wash and swell the resin with DCM (3 x 10 mL) for 15 minutes.

  • Boc Deprotection:

    • Drain the DCM. Add the Deprotection Solution (10 mL) and agitate for 2 minutes.

    • Drain the solution. Add a fresh portion of Deprotection Solution (10 mL) and agitate for 25 minutes to ensure complete Boc removal.[9][10]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly to remove residual acid and byproducts:

    • DCM (3 x 10 mL)

    • IPA (2 x 10 mL)

    • DCM (3 x 10 mL)[9]

  • Neutralization:

    • Add the Neutralization Solution (10 mL) and agitate for 2 minutes. Drain.

    • Repeat the neutralization step with fresh solution (10 mL) for another 2 minutes to ensure the N-terminal amine is fully deprotonated.[10]

  • Pre-Coupling Wash: Wash the resin with DCM (3 x 10 mL) followed by DMF (3 x 10 mL) to prepare for the coupling step.

  • Coupling Reaction:

    • In a separate vial, dissolve Boc-Tyr(Bzl)-ONp (295 mg) in DMF (8 mL).

    • Add the coupling solution to the drained, neutralized resin.

    • Agitate the reaction mixture at room temperature. Monitor the reaction for 1-4 hours. The appearance of a yellow color in the solution is indicative of coupling progress.

    • Self-Validation: Monitor the reaction for completion using the Kaiser test (see Protocol 2). If the test is positive (blue beads) after 4 hours, the coupling is incomplete and should be allowed to proceed longer or a recoupling may be necessary.

  • Post-Coupling Wash: Once the coupling is complete (Kaiser test is negative/yellow), drain the coupling solution. Wash the resin thoroughly to remove excess activated ester and the p-nitrophenol byproduct:

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • IPA (2 x 10 mL)

    • DCM (3 x 10 mL)

  • The resin is now ready for the next deprotection cycle or, if the synthesis is complete, for final cleavage.

Protocol 2: Monitoring with the Kaiser Test

The Kaiser test detects free primary amines. A positive result (dark blue beads) indicates incomplete coupling.

  • Withdraw a small sample of resin beads (~2-3 mg) from the reaction vessel.

  • Wash the beads with ethanol in a small test tube.

  • Add 2-3 drops of each of the following reagents:

    • Potassium cyanide in pyridine

    • Ninhydrin in ethanol

    • Phenol in ethanol

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color:

    • Dark Blue Beads: Positive result (free amines present, coupling incomplete).

    • Yellow/Colorless Beads: Negative result (no free amines, coupling complete).

Protocol 3: Final Cleavage from Merrifield Resin & Bzl Deprotection

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.

Cleavage Cocktail:

  • Anhydrous HF (85%)

  • Anisole (10%) - Scavenger for benzyl and tert-butyl cations.

  • p-Cresol (5%) - Scavenger.

Procedure:

  • Dry the final peptide-resin thoroughly under high vacuum.

  • Place the resin in the HF-resistant reaction vessel of the cleavage apparatus.

  • Cool the vessel to -5°C to 0°C in an ice/salt bath.

  • Carefully distill the required volume of HF into the reaction vessel containing the resin and scavengers.

  • Stir the mixture at 0°C for 1-2 hours.[9]

  • Evaporate the HF under a stream of nitrogen, followed by high vacuum.

  • Precipitate the crude peptide by triturating the residue with cold diethyl ether.

  • Filter and wash the peptide precipitate with more cold ether.

  • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) for purification by RP-HPLC.

Caption: Final cleavage and side-chain deprotection using strong acid.

Technical Discussion and Troubleshooting

While active esters like Boc-Tyr(Bzl)-ONp are reliable, their reaction kinetics are generally slower than modern coupling reagents such as HBTU or HATU.[8] This necessitates longer coupling times and diligent monitoring to ensure high yields, which are critical as the overall yield is a product of each individual step's efficiency.[11]

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient coupling time. 2. Incomplete neutralization. 3. Steric hindrance from growing peptide chain. 4. Peptide aggregation.1. Extend reaction time for another 1-2 hours. 2. Perform a "double coupling": wash the resin and repeat the coupling step with fresh reagents. 3. Switch to a more polar solvent like NMP or add chaotropic salts to disrupt aggregation.
Deletion of Tyrosine Residue 1. Incomplete coupling followed by capping of unreacted amines in a subsequent (uncapped) cycle. 2. Premature deprotection of the next residue before coupling was complete.1. Ensure coupling is complete via Kaiser test before proceeding. 2. Implement an explicit capping step (e.g., with acetic anhydride) after coupling to block unreacted chains.
Side Product with +90 Da Mass Benzyl group migration from the hydroxyl group to the C3 position of the tyrosine ring.[12]This is difficult to avoid completely in Boc-SPPS. For very long peptides where Tyr is early in the sequence, consider using a more acid-stable protecting group like 2,6-dichlorobenzyl (2,6-Cl₂Bzl).[3]
Low Final Peptide Yield 1. Cumulative low efficiency at each cycle. 2. Loss of peptide chains from the resin due to acid-lability of the linker (e.g., on standard Merrifield resin).[9] 3. Incomplete final cleavage.1. Optimize and monitor each coupling/deprotection step. 2. Use a more acid-stable linker like a PAM resin for longer syntheses.[9] 3. Ensure cleavage conditions (time, temperature, scavengers) are appropriate for the sequence.

Conclusion

Boc-Tyr(Bzl)-ONp remains a valuable reagent in the peptide chemist's toolkit, particularly for syntheses where mild activation conditions are desired to minimize racemization. Its straightforward application, coupled with the ability to visually track reaction progress, provides a robust method for incorporating tyrosine within the Boc/Bzl SPPS framework. By understanding the chemical principles behind each step and employing rigorous monitoring and optimized protocols as detailed in this guide, researchers can confidently and successfully synthesize target peptides for a wide range of scientific applications.

References

  • Yamashiro, D., & Li, C. H. (1973). Protection of Tyrosine in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 38(3), 591–592. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin. Retrieved from [Link]

  • Aapptec. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. Aapptec. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2012). Convergent Strategies in Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 215-236). Oxford University Press.
  • ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). ResearchGate. Retrieved from [Link]

  • Frontiers. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

Sources

Leveraging Boc-O-benzyl-L-tyrosine 4-nitrophenyl Ester for Controlled Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the strategic application of Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester in solution-phase peptide synthesis (SPPS). We will move beyond a simple recitation of steps to explore the underlying chemical principles, ensuring that each protocol is a self-validating system built on a foundation of mechanistic understanding.

Strategic Overview: The Trifecta of Protection and Activation

Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester is a highly valuable reagent for the controlled, stepwise construction of peptides in solution. Its efficacy stems from the integrated functionality of its three core components:

  • N-α-Boc Group (Temporary Protection): The tert-butyloxycarbonyl (Boc) group safeguards the N-terminal amine.[1][2] Its critical feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal without disturbing other protecting groups.[2][3]

  • O-Benzyl Group (Side-Chain Protection): The phenolic hydroxyl group of the tyrosine side chain is masked by a benzyl (Bzl) ether.[4] This group is stable to the mild acid used for Boc deprotection but can be cleaved under stronger acidolytic conditions, such as with hydrofluoric acid (HF) or HBr in TFA, at the final stage of synthesis.[3][4] This differential stability is the cornerstone of the Boc/Bzl protection strategy.[3][4]

  • 4-Nitrophenyl Ester (Carboxyl Activation): The carboxylic acid is converted into a 4-nitrophenyl (ONp) active ester. The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxide a good leaving group, thereby "activating" the carbonyl carbon for nucleophilic attack by the free amino group of the incoming amino acid.[5] This method of pre-activation provides a stable, isolable compound that reacts cleanly and significantly minimizes the risk of racemization, a common side reaction when using more aggressive in-situ coupling reagents.[6]

This combination makes the reagent a cornerstone for building specific peptide sequences containing tyrosine, particularly in solution-phase methodologies where purification after each step is feasible.

Physicochemical Properties & Handling

For effective experimental design, a clear understanding of the reagent's properties is essential.

PropertyValue
CAS Number 13512-59-9[7]
Molecular Formula C₂₇H₂₈N₂O₇[7]
Molecular Weight 508.52 g/mol
Appearance White to off-white powder
Purity Typically ≥95%[7]
Storage Refrigerated, desiccated[7]

The Mechanism of Peptide Bond Formation: A Validated Approach

The coupling reaction proceeds via a nucleophilic acyl substitution. The use of an active ester provides a controlled and efficient pathway for amide bond formation. The process is self-validating as the release of the 4-nitrophenol byproduct, which is yellow in its phenolate form under basic conditions, can serve as a preliminary visual indicator of reaction progress.

Peptide_Bond_Formation ActiveEster Boc-Tyr(Bzl)-ONp (Activated Ester) Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Nucleophilic Attack AminoAcid H₂N-R' (Incoming Amino Acid) AminoAcid->Tetrahedral Dipeptide Boc-Tyr(Bzl)-NH-R' (Protected Dipeptide) Tetrahedral->Dipeptide Collapse of Intermediate Byproduct 4-Nitrophenol (Leaving Group) Tetrahedral->Byproduct Elimination

Caption: Mechanism of peptide coupling using an active ester.

Experimental Protocol: Synthesis of a Protected Dipeptide

This section details a reliable, step-by-step protocol for the synthesis of a model dipeptide, Boc-Tyr(Bzl)-Gly-OMe , using Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester and Glycine methyl ester hydrochloride.

Materials and Reagents
  • Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester (1.0 eq)

  • Glycine methyl ester hydrochloride (Gly-OMe·HCl) (1.05 eq)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Gly-OMe·HCl in anhydrous DCM B 2. Add NMM/DIEA at 0°C (In-situ neutralization) A->B C 3. Add Boc-Tyr(Bzl)-ONp in anhydrous DCM B->C D 4. Stir at RT for 4-12h (Monitor by TLC) C->D E 5. Dilute with EtOAc D->E F 6. Wash with 1M HCl E->F G 7. Wash with sat. NaHCO₃ (Removes 4-nitrophenol) F->G H 8. Wash with Brine G->H I 9. Dry over MgSO₄, Filter H->I J 10. Concentrate in vacuo I->J K 11. Purify via Column Chromatography J->K L Pure Dipeptide K->L Characterize (NMR, MS)

Caption: Solution-phase synthesis and purification workflow.

Step-by-Step Methodology
  • Neutralization of Amino Acid Ester: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Glycine methyl ester hydrochloride (1.05 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add NMM or DIEA (1.05 eq) dropwise.

    • Causality: The starting amino component is a hydrochloride salt. The tertiary amine base is required to deprotonate the ammonium salt, liberating the free primary amine which is the active nucleophile for the coupling reaction.[3] Using a slight excess ensures complete neutralization.

  • Coupling Reaction: In a separate flask, dissolve Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester (1.0 eq) in anhydrous DCM. Add this solution to the neutralized glycine methyl ester solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: A mixture like Ethyl Acetate/Hexanes (e.g., 1:1 v/v) is a good starting point.

    • Visualization: Use UV light (254 nm) and a ninhydrin stain.

    • Expected Outcome: Observe the consumption of the starting materials and the appearance of a new spot corresponding to the product. The yellow 4-nitrophenol byproduct will also be visible. The reaction is complete when the limiting reagent spot has disappeared.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (2x): To remove any unreacted NMM/DIEA.

    • Saturated NaHCO₃ solution (3x): This is a critical step. This basic wash converts the 4-nitrophenol byproduct into its water-soluble sodium salt, effectively removing it from the organic layer.

    • Brine (1x): To remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure, protected dipeptide.

  • Characterization: Confirm the identity and purity of the final product, Boc-Tyr(Bzl)-Gly-OMe, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Yield 1. Incomplete reaction. 2. Insufficient neutralization of the amino component. 3. Moisture in the reaction.1. Increase reaction time; monitor by TLC until completion. 2. Ensure stoichiometric or slight excess of base is used. 3. Use anhydrous solvents and perform under an inert atmosphere.
Presence of 4-Nitrophenol in Final Product Incomplete removal during work-up.Perform additional washes with saturated NaHCO₃ or a dilute (1-5%) Na₂CO₃ solution. Confirm removal by TLC.
Potential Racemization Use of a strong, unhindered base or elevated temperatures.Use a sterically hindered base like DIEA. Maintain reaction temperature at or below room temperature. The active ester method is inherently low-racemizing.[6][8]

Subsequent Synthetic Steps: Elongation and Final Deprotection

The successfully synthesized and purified dipeptide is ready for the next stages of peptide synthesis.

N-Terminal Boc Deprotection

To continue peptide chain elongation, the N-terminal Boc group must be removed.

  • Protocol: Dissolve the protected dipeptide in DCM and add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[3] The reaction is typically complete within 30-60 minutes at room temperature.

  • Mechanism: The acid protonates the Boc group, leading to its fragmentation into tert-butyl cation, CO₂, and the free amine (as a TFA salt).[4]

  • Post-Deprotection: The TFA must be removed in vacuo, and the resulting TFA salt is neutralized in situ (as in Step 3.3.1) before the next coupling reaction.

Final Cleavage of Benzyl Side-Chain Protection

Once the desired peptide sequence is assembled, the semi-permanent O-benzyl protecting group is removed.

  • Reagents: This requires strong acids like anhydrous HF or HBr in TFA.[3][4]

  • Side Reaction Warning: A known side reaction during strong acidolysis is the acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring of the tyrosine side chain, forming 3-benzyltyrosine.[9][10]

  • Mitigation: This side reaction can be suppressed by using scavengers, such as anisole or a mixture of phenol and p-cresol, in the cleavage cocktail.[9]

References

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Digital Commons @ Michigan Tech. (2024, September 1). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • ResearchGate. (2021, January 1). Peptide Bond Formation by Using p-Nitrophenyl Esters. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Retrieved from [Link]

Sources

Application Notes & Protocols for the Coupling of Boc-Tyr(Bzl)-ONp

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Activated Esters in Peptide Synthesis

N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine p-nitrophenyl ester, abbreviated as Boc-Tyr(Bzl)-ONp, is a specialized amino acid derivative designed for peptide synthesis. It belongs to the class of "active esters," where the carboxyl group of the amino acid is pre-activated to facilitate amide bond formation. This strategy streamlines the coupling process by eliminating the need for in situ activation with potentially problematic reagents.

The Boc/Bzl protecting group scheme is a cornerstone of classical peptide synthesis.[1] The acid-labile Boc group serves as a temporary shield for the α-amino group, typically removed with moderate acids like trifluoroacetic acid (TFA).[2] The more robust benzyl (Bzl) ether protects the phenolic hydroxyl group of the tyrosine side chain and is cleaved under stronger acidic conditions, such as with anhydrous hydrogen fluoride (HF), or via hydrogenolysis.[2][3]

While modern peptide synthesis often favors faster coupling reagents, active esters like Boc-Tyr(Bzl)-ONp retain significant utility. They are typically stable, crystalline solids that can be easily handled and stored, offering a reliable and straightforward method for introducing a protected tyrosine residue. This application note provides a detailed exploration of the underlying chemistry, optimal reaction conditions, and step-by-step protocols for the effective use of Boc-Tyr(Bzl)-ONp in both solution-phase and solid-phase peptide synthesis (SPPS).

Pillar 1: The Mechanism of Active Ester Coupling

The efficacy of Boc-Tyr(Bzl)-ONp hinges on the electronic properties of the p-nitrophenyl (ONp) group. The strongly electron-withdrawing nature of the nitro group makes the p-nitrophenoxide a competent leaving group. This significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by the free amino group of a peptide chain or amino acid ester.

The reaction proceeds via a straightforward nucleophilic acyl substitution mechanism. The N-terminal amine of the coupling partner attacks the activated carbonyl carbon of Boc-Tyr(Bzl)-ONp, forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling the stable p-nitrophenoxide anion and forming the desired peptide bond. The release of the yellow-colored p-nitrophenolate can often serve as a visual indicator of reaction progress.

Caption: Mechanism of peptide bond formation using a p-nitrophenyl active ester.

Pillar 2: Causality Behind Experimental Choices

Optimizing the coupling reaction requires careful consideration of several parameters. The choices are not arbitrary but are grounded in chemical principles designed to maximize yield and minimize side reactions.

Solvent Selection

The ideal solvent must dissolve all reactants while remaining inert to the coupling chemistry.

  • Dimethylformamide (DMF): The most common choice for both solution and solid-phase synthesis due to its excellent solvating power for protected amino acids and growing peptide chains.

  • Dichloromethane (DCM): A good choice for swelling polystyrene resins in SPPS and for dissolving many reactants in solution-phase synthesis.[4]

  • Tetrahydrofuran (THF): Another suitable aprotic solvent, though its solvating properties can be less universal than DMF.[4]

  • Avoid Protic Solvents: Solvents like water or alcohols must be rigorously excluded as they can compete with the amine nucleophile, leading to hydrolysis of the active ester and truncated sequences.

The Role of Base

In a typical synthesis cycle, the N-terminal amine is liberated from its Boc-protected form by acid treatment (e.g., TFA), leaving it as an ammonium salt (e.g., trifluoroacetate). This salt is not nucleophilic. A tertiary amine base is required to deprotonate the ammonium salt, generating the free, reactive primary amine.

  • N,N-Diisopropylethylamine (DIEA) or Hünig's Base: Widely used due to its steric bulk, which minimizes side reactions like N-alkylation.

  • N-Methylmorpholine (NMM): A base of moderate strength often used in solution-phase couplings to reduce the risk of racemization.[5]

  • Triethylamine (TEA): Effective but can sometimes promote side reactions. It is a common choice in classical Boc-SPPS neutralization steps.[1]

Stoichiometry and Reaction Kinetics

Active ester couplings are generally slower than those mediated by modern carbodiimide or phosphonium/uronium salt reagents.

  • Equivalents: To drive the reaction to completion, a slight excess of Boc-Tyr(Bzl)-ONp (typically 1.1 to 1.5 equivalents relative to the amine component) is recommended.

  • Time and Temperature: Reactions are typically conducted at room temperature for 4 to 24 hours. The progress should be carefully monitored to determine the necessary reaction time.

Potential Side Reactions
  • Racemization: While pre-activated esters are generally less prone to racemization than methods involving in situ activation, the risk is not zero, especially in the presence of a strong base.[6] Using a milder base like NMM can help mitigate this.

  • Benzyl Group Instability: During the repeated TFA deprotection steps in a long SPPS synthesis, the O-benzyl group on tyrosine can be partially cleaved or can migrate from the oxygen to the aromatic ring of the side chain.[5][7] For peptides with an early-sequence tyrosine, a more acid-stable protecting group may be advisable.[3]

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed to be robust and include critical monitoring steps to ensure reaction completion, a hallmark of a trustworthy and self-validating system.

Protocol 1: Solution-Phase Dipeptide Synthesis (Boc-Tyr(Bzl)-Gly-OMe)

This protocol details the coupling of Boc-Tyr(Bzl)-ONp with glycine methyl ester.

Materials:

  • Boc-Tyr(Bzl)-ONp

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component:

    • Dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add NMM (1.0 equivalent) dropwise to neutralize the hydrochloride salt, generating the free amine. Stir for 15 minutes at 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-Tyr(Bzl)-ONp (1.1 equivalents) in anhydrous DMF.

    • Add the Boc-Tyr(Bzl)-ONp solution to the neutralized glycine methyl ester solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 1:1 EtOAc/Hexane).

    • The reaction is complete when the starting amine spot (visualized with ninhydrin) is fully consumed. The formation of the yellow p-nitrophenol byproduct is also a good visual cue.[5]

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (3x, to remove p-nitrophenol), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure dipeptide, Boc-Tyr(Bzl)-Gly-OMe.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol describes a single coupling cycle of Boc-Tyr(Bzl)-ONp to a peptide-resin using the Boc/Bzl strategy.

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., H-Gly-Merrifield Resin)

  • Boc-Tyr(Bzl)-ONp

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Kaiser test kit reagents

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection (if applicable):

    • Treat the Boc-protected peptide-resin with a 50% TFA solution in DCM for 30 minutes.[8]

    • Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Treat the resin with a 10% DIEA solution in DCM for 10 minutes to generate the free amine.

    • Wash the resin thoroughly with DCM (5x) to remove excess base.[9]

  • Coupling Reaction:

    • Dissolve Boc-Tyr(Bzl)-ONp (1.5 to 2.0 equivalents relative to the resin substitution) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 4-8 hours.

  • Reaction Monitoring (Self-Validation):

    • Perform a Kaiser (ninhydrin) test on a small sample of resin beads.[10]

    • Interpretation: A negative test (yellow/colorless beads) indicates complete coupling. A positive test (blue/purple beads) signifies an incomplete reaction, and the coupling step should be repeated with fresh reagents.[9]

  • Washing: Once the coupling is complete, wash the resin sequentially with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow start Start with Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM) wash1->neutralization wash2 4. Wash (DCM) neutralization->wash2 coupling 5. Coupling (Add Boc-Tyr(Bzl)-ONp in DMF) wash2->coupling monitor 6. Monitor Reaction (Kaiser Test) coupling->monitor wash3 7. Wash (DMF, DCM) monitor->wash3 Test Negative (Yellow) recouple Repeat Coupling monitor->recouple Test Positive (Blue) end_cycle Ready for Next Cycle wash3->end_cycle recouple->wash2

Caption: A typical workflow for one coupling cycle in Boc-SPPS.

Data Summary and Troubleshooting

Effective application requires an understanding of key parameters and how to address common issues.

Table 1: Recommended Coupling Reaction Conditions

ParameterSolution-Phase SynthesisSolid-Phase Synthesis (SPPS)Rationale
Solvent DMF, DCM, THF (anhydrous)DMF, DCMEnsures solubility of reactants and is non-nucleophilic.
Base NMM, DIEADIEA, TEADeprotonates the amine salt to generate the active nucleophile.
Equivalents 1.1 - 1.5 eq. Boc-Tyr(Bzl)-ONp1.5 - 2.0 eq. Boc-Tyr(Bzl)-ONpA slight excess drives the reaction towards completion.
Temperature 0°C to Room TemperatureRoom TemperatureBalances reaction rate with stability of reactants.
Time 12 - 24 hours4 - 8 hoursActive ester couplings are moderately paced; requires monitoring.
Monitoring TLCKaiser (Ninhydrin) TestConfirms reaction completion before proceeding.

Table 2: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient reaction time.Extend the coupling time by 2-4 hours and re-test.
Steric hindrance.Repeat the coupling step ("double couple") with a fresh solution of Boc-Tyr(Bzl)-ONp.
Poor resin swelling or aggregation.Ensure adequate solvent volume; alternate between DCM and DMF washes.
Low Yield (Solution Phase) Hydrolysis of the active ester.Use anhydrous solvents and reagents.
Incomplete neutralization of amine.Ensure stoichiometric addition of base; check base quality.
Loss during work-up.Be cautious with aqueous washes; use back-extraction if necessary.
Side Product Formation Racemization.Use the mildest effective base (e.g., NMM); avoid prolonged exposure to base.
Bzl group migration/cleavage (SPPS).This is inherent to the protecting group; for critical syntheses, consider a more robust protecting group like 2,6-dichlorobenzyl.[5]

References

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3]. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Considerations When Purchasing Boc-Tyr(Bzl)-OH for Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Wackett, L. P., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. PLOS ONE. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Keillor, J. W., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

Sources

Introduction: The Role of the Boc Protecting Group in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Deprotection of the N-Terminal Boc Group

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis, particularly in the construction of peptides and complex molecules.[1] Its popularity stems from a combination of desirable characteristics: it is easily introduced, generally stable to a wide range of reaction conditions (including catalytic hydrogenation and mildly basic conditions), and, most importantly, can be removed under specific and relatively mild acidic conditions.[2][] This acid lability is central to its utility, allowing for orthogonal deprotection strategies in the presence of other protecting groups like the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[][4]

This guide provides a comprehensive overview of the Boc deprotection process, detailing the underlying mechanism, standard and alternative protocols, potential side reactions, and critical considerations for researchers in synthetic chemistry and drug development.

The Chemical Mechanism of Acid-Mediated Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This protonation makes the carbonyl carbon more electrophilic, facilitating the cleavage of the tert-butyl-oxygen bond to release the highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates, releasing carbon dioxide and yielding the free primary or secondary amine.[1] Under the acidic reaction conditions, the newly liberated amine is immediately protonated to form its corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid tBu_Cation (CH3)3C+ (tert-Butyl Cation) Protonated_Boc->tBu_Cation Free_Amine R-NH2 (Free Amine) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Ammonium_Salt R-NH3+ X- (Ammonium Salt) Free_Amine->Ammonium_Salt + H+X-

Caption: Acid-catalyzed mechanism of N-Boc deprotection.

Experimental Protocols

The choice of deprotection reagent and conditions is dictated by the substrate's sensitivity to acid and the desired form of the final product (free amine vs. salt).

Protocol 1: The Standard Method - Trifluoroacetic Acid (TFA)

This is the most common and robust method for Boc deprotection, suitable for a wide range of substrates. TFA is a strong acid that effects rapid cleavage.

Materials:

  • N-Boc protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for workup)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene or other co-solvent (optional, for workup)

Procedure:

  • Dissolution: Dissolve the N-Boc protected amine in anhydrous DCM (a typical concentration is 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is particularly important for sensitive substrates to minimize potential side reactions.

  • Acid Addition: Slowly add TFA to the solution. A common final concentration is 20-50% TFA in DCM (v/v).[5][6] For robust substrates, neat TFA can also be used, often resulting in near-instantaneous deprotection.[6]

  • Reaction Monitoring: Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Solvent Removal: Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator. Caution: Use a cold trap to capture the volatile TFA.[6]

  • Residual TFA Removal: To remove residual TFA, which can be difficult to remove completely, add toluene or another suitable solvent and re-evaporate. Repeat this co-evaporation step 2-3 times.[6]

  • Isolation:

    • As the TFA Salt: If the resulting TFA salt is a solid, it can sometimes be precipitated by adding cold diethyl ether and collected by filtration. More commonly, TFA salts are oily residues and are often used directly in the next step without further purification.[6]

    • As the Free Amine: Dissolve the crude residue in DCM or ethyl acetate. Carefully wash the organic layer with saturated NaHCO₃ solution until the aqueous layer remains basic (to neutralize the TFA). Then wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.[7]

Protocol 2: The Alternative Method - Hydrochloric Acid (HCl)

Using HCl often provides the product as a hydrochloride salt, which is frequently a crystalline, free-flowing solid that is easier to handle and purify than the often-oily TFA salts.[6]

Materials:

  • N-Boc protected substrate

  • 4M HCl in 1,4-dioxane (commercially available)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the N-Boc protected substrate in a minimal amount of a co-solvent like MeOH or EtOAc.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents). A common setup involves a 1:1 mixture of the substrate solution with the HCl/dioxane reagent.[6]

  • Reaction: Stir the mixture at room temperature. The reaction is usually complete within 10-60 minutes. In many cases, the desired HCl salt will precipitate directly from the reaction mixture.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation:

    • Precipitation/Filtration: If a precipitate forms, add diethyl ether to ensure complete precipitation. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[6]

    • Evaporation: If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting solid or oil is the desired amine hydrochloride salt.

Protocol 3: Mild Deprotection for Acid-Sensitive Substrates

For molecules containing other acid-labile functional groups (e.g., certain esters, acetals), harsher conditions with TFA or concentrated HCl can be detrimental. Milder, specialized conditions are required.

Method A: Aqueous Phosphoric Acid Aqueous phosphoric acid is an effective and environmentally benign reagent for the deprotection of Boc groups while leaving other sensitive groups like Cbz carbamates and benzyl esters intact.[8]

Method B: Oxalyl Chloride in Methanol A recently developed mild method uses oxalyl chloride in methanol at room temperature.[9][10] This system is effective for substrates that are incompatible with traditional strong acid protocols.[9] The reaction proceeds through a mechanism that is broader than the simple in situ generation of HCl.[10]

General Procedure (Conceptual):

  • Dissolve the substrate in the appropriate solvent (e.g., for method B, Methanol).[9]

  • Add the deprotecting agent (e.g., 3 equivalents of oxalyl chloride).[9]

  • Stir at room temperature for 1-4 hours, monitoring by TLC.[10]

  • Perform an appropriate aqueous workup to isolate the product.[9]

Comparison of Deprotection Methods

MethodReagent(s)Typical ConditionsProsCons
Standard 20-50% TFA in DCM0 °C to RT, 30-120 minFast, reliable, strong solvent systemHarsh; TFA salts often oily; potential for side reactions.[6]
HCl Alternative 4M HCl in DioxaneRT, 10-60 minOften forms crystalline HCl salts; easy to handle.[6]Dioxane is a hazardous solvent and difficult to remove.
Mild Acid Aqueous H₃PO₄RT to 50 °CSelective for Boc over other acid-labile groups.[8]Slower reaction times; may not be suitable for all substrates.
Specialized Oxalyl Chloride/MeOHRT, 1-4 hoursVery mild; tolerates many sensitive functional groups.[10]Reagent is moisture-sensitive; may generate CO as a byproduct.[9]
Thermal Heat (e.g., 150 °C)High temperature in solvents like TFE or MeOHReagent-free; useful for orthogonal strategies.[11]Requires high temperatures; not suitable for thermally sensitive molecules.[11]

Managing Side Reactions: The Role of Scavengers

The primary challenge during Boc deprotection is managing the reactivity of the liberated tert-butyl cation.[2] This electrophile can alkylate nucleophilic sites on the substrate, particularly the side chains of amino acids like Tryptophan, Methionine, and Cysteine, leading to undesired byproducts.[2]

To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.

Common Scavengers and Their Applications:

  • Triisopropylsilane (TIS): An excellent general-purpose scavenger that reacts with the tert-butyl cation via hydride transfer.

  • Water: A small amount of water can act as a scavenger by reacting with the cation to form tert-butanol.

  • Thioanisole: Particularly effective for protecting Methionine and Tryptophan residues.

  • 1,2-Ethanedithiol (EDT): Used to protect against side reactions involving Tryptophan.

A common "scavenger cocktail" used with TFA for peptide cleavage is a mixture of TFA/TIS/Water (e.g., 95:2.5:2.5).

Deprotection_Workflow Start N-Boc Protected Substrate Dissolve Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add Deprotection Reagent (e.g., TFA) +/- Scavengers Cool->Add_Reagent React Stir & Monitor Reaction (TLC, LC-MS) Add_Reagent->React Evaporate Concentrate in vacuo React->Evaporate Workup Workup Isolate_Salt Isolate as Ammonium Salt (Precipitation or direct use) Workup->Isolate_Salt Use as Salt Neutralize Neutralize with Base (e.g., sat. NaHCO3) Workup->Neutralize Isolate as Free Base Co_Evaporate Co-evaporate with Toluene (to remove residual acid) Evaporate->Co_Evaporate Co_Evaporate->Workup End_Salt Product (Salt Form) Isolate_Salt->End_Salt Extract Extract with Organic Solvent Neutralize->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Isolate_Free_Amine Isolate Free Amine Dry_Concentrate->Isolate_Free_Amine End_Free Product (Free Amine) Isolate_Free_Amine->End_Free

Sources

Mastering Peptide Synthesis: A Detailed Guide to Monitoring Boc-Tyr(Bzl)-ONp Coupling with the Kaiser Test

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Vigilant Monitoring in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the complete and efficient coupling of each amino acid is paramount to the successful construction of the target peptide. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the desired product, thereby compromising the purity and yield of the final peptide. This is particularly critical in the development of peptide-based therapeutics, where purity is directly linked to safety and efficacy. The Kaiser test, a highly sensitive colorimetric assay for detecting primary amines, serves as an indispensable in-process control to assess the completion of coupling reactions.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the Kaiser test to monitor the coupling efficiency of N-α-Boc-O-benzyl-L-tyrosine p-nitrophenyl ester (Boc-Tyr(Bzl)-ONp). We will delve into the underlying chemical principles of the Kaiser test, present a detailed, field-proven protocol, and offer expert insights into the interpretation of results, including troubleshooting potential pitfalls such as false positives and negatives.

The Chemistry of Confidence: Understanding the Kaiser Test

The Kaiser test is predicated on the reaction of ninhydrin with primary amines.[2] In the presence of a primary amine, ninhydrin undergoes a complex reaction to form a deep blue or purple chromophore known as Ruhemann's purple.[3] This reaction is highly sensitive and can detect even minute quantities of unreacted primary amines on the solid support, signifying an incomplete coupling reaction. A negative Kaiser test, indicated by the absence of the characteristic blue color, provides a high degree of confidence that the coupling reaction has proceeded to completion.

It is crucial to understand that the Kaiser test is not reliable for secondary amines, such as the N-terminus of proline.[1] In such cases, alternative tests like the isatin or chloranil tests are recommended.[4]

The Protagonist: Boc-Tyr(Bzl)-ONp in Peptide Synthesis

Boc-Tyr(Bzl)-ONp is a commonly utilized activated amino acid derivative in Boc-SPPS. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group, while the benzyl (Bzl) group protects the hydroxyl function of the tyrosine side chain. The p-nitrophenyl (ONp) ester serves as a good leaving group, facilitating the nucleophilic attack by the free N-terminal amine of the growing peptide chain on the resin. While efficient, the reactivity of active esters and the steric hindrance of the bulky side chain of tyrosine can sometimes lead to slower or incomplete coupling reactions, making vigilant monitoring with the Kaiser test essential.

Experimental Protocol: A Step-by-Step Guide to the Kaiser Test

This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Reagent Preparation

Freshly prepared reagents are critical for the accuracy of the Kaiser test.

  • Reagent A (Potassium Cyanide/Pyridine):

    • Dissolve 16.5 mg of KCN in 25 mL of deionized water.

    • Dilute 1.0 mL of this solution with 49 mL of pyridine. Causality: The pyridine provides the basic environment necessary for the reaction, while the cyanide acts as a reducing agent.[5]

  • Reagent B (Ninhydrin Solution):

    • Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol. Causality: n-Butanol serves as a solvent that helps to dissolve the ninhydrin and facilitates its interaction with the resin-bound peptide.[5]

  • Reagent C (Phenol Solution):

    • Dissolve 40 g of phenol in 20 mL of n-butanol. Causality: Phenol acts as a solvent and also contributes to the color development.[5]

Testing Procedure

A meticulous and consistent procedure is key to accurate interpretation.

  • Sample Collection: Carefully withdraw a small sample of resin beads (approximately 10-15 beads) from the reaction vessel after the coupling reaction is complete.

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with three portions of dimethylformamide (DMF) to remove any residual reagents and by-products. This is a critical step to prevent false-positive results.[4]

  • Reagent Addition: To the washed resin beads, add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C.[5]

  • Heating: Heat the test tube in a heating block or water bath at 110-120°C for 5 minutes.[6]

  • Observation: Remove the test tube and observe the color of the beads and the solution.

Workflow for Monitoring Coupling Efficiency

G cluster_0 SPPS Cycle cluster_1 Kaiser Test Protocol cluster_2 Decision Making Deprotection Boc Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple Boc-Tyr(Bzl)-ONp Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Sample Collect Resin Sample Washing2->Sample:w Wash_Sample Wash Sample with DMF Sample->Wash_Sample Add_Reagents Add Reagents A, B, C Wash_Sample->Add_Reagents Heat Heat at 110-120°C for 5 min Add_Reagents->Heat Observe Observe Color Heat->Observe Decision Interpret Results Observe->Decision Negative Negative (Yellow) Proceed to next cycle Decision->Negative Complete Coupling Positive Positive (Blue) Recouple or Cap Decision->Positive Incomplete Coupling

Caption: Workflow of the Kaiser test for monitoring coupling efficiency in SPPS.

Interpreting the Results: A Visual Guide

The color of both the resin beads and the surrounding solution provides crucial information about the extent of the coupling reaction.

Observation of Beads and SolutionInterpretationRecommended Action
Colorless to Yellow Beads and Solution Complete Coupling: No free primary amines detected.Proceed to the next deprotection step.
Blue/Purple Beads and/or Blue Solution Incomplete Coupling: Free primary amines are present.Perform a recoupling step. If the test is still positive, consider capping the unreacted amines.
Faint Blue Color Nearly Complete Coupling: Trace amounts of free primary amines may be present.Extend the initial coupling time or proceed with a short recoupling step.

Troubleshooting: Navigating Potential Pitfalls

A positive Kaiser test result is not always indicative of an incomplete coupling reaction. Understanding the potential for false positives and negatives is crucial for accurate interpretation.

False Positives

A false-positive result is the observation of a blue color even when the coupling is complete.[3]

  • Cause: Inadequate washing of the resin after the coupling step can leave residual unreacted amino acids or other primary amine-containing impurities, which will react with ninhydrin.

    • Solution: Ensure thorough and meticulous washing of the resin with DMF before performing the test.

  • Cause: Degradation of certain resin types can expose amine-like functionalities.[4]

    • Solution: If resin degradation is suspected, consider using a more robust resin.

False Negatives

A false-negative result is the absence of a blue color despite an incomplete coupling reaction.[3]

  • Cause: Steric hindrance around the N-terminal amine can make it inaccessible to the ninhydrin reagent. This can be a factor with bulky amino acids like Boc-Tyr(Bzl)-ONp, especially when coupled to a sterically demanding sequence.[4]

    • Solution: For challenging couplings, consider a precautionary recoupling step even with a negative Kaiser test, or utilize alternative analytical techniques such as mass spectrometry of a cleaved resin sample to confirm coupling efficiency.

Decision Tree for Kaiser Test Outcomes

DecisionTree start Perform Kaiser Test result Observe Color start->result complete Coupling Complete Proceed to Next Cycle result->complete Yellow/ Colorless incomplete Incomplete Coupling Recouple result->incomplete Blue/ Purple ambiguous Nearly Complete Extend Coupling or Recouple result->ambiguous Faint Blue retest Perform Kaiser Test Again incomplete->retest retest_result Observe Color retest->retest_result complete_retest Coupling Successful Proceed to Next Cycle retest_result->complete_retest Yellow/ Colorless still_incomplete Coupling Failed Cap Unreacted Amines retest_result->still_incomplete Blue/ Purple

Caption: Decision-making flowchart based on Kaiser test results.

Conclusion: Ensuring Peptide Purity Through Vigilant Monitoring

The Kaiser test is a powerful and indispensable tool for real-time monitoring of coupling efficiency in solid-phase peptide synthesis. When performed and interpreted correctly, it provides the synthetic chemist with the confidence to proceed through the synthetic sequence, ensuring the integrity of the final peptide product. By understanding the chemical principles, adhering to a robust protocol, and being aware of the potential for misleading results, researchers can effectively leverage the Kaiser test to master the synthesis of complex peptides like those containing Boc-Tyr(Bzl)-ONp, ultimately contributing to advancements in drug discovery and development.

References

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Verma, D., & Verma, S. (2020). A comprehensive review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5225-5228. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Capping Strategies for Boc-Tyr(Bzl)-ONp Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and best practices for a critical step in Boc-based Solid-Phase Peptide Synthesis (SPPS): the capping of unreacted amines following a coupling reaction with Boc-Tyr(Bzl)-ONp. This document is designed for researchers, chemists, and drug development professionals seeking to enhance peptide purity and troubleshoot common synthesis failures.

Conceptual Overview: The Imperative of Capping

In an ideal SPPS cycle, every free amine on the resin support would couple with the incoming activated amino acid. However, reality often falls short of 100% efficiency due to factors like steric hindrance, peptide aggregation, or suboptimal reaction conditions.[1][2] Unreacted (free) amines pose a significant threat to the purity of the final product.

If left unblocked, these free amines will react during the subsequent coupling cycle, leading to the formation of deletion sequences —peptides that are missing one amino acid.[3] These impurities are often notoriously difficult to separate from the target peptide during purification due to their similar size and physicochemical properties.

The capping step is a defensive maneuver: it permanently blocks these unreacted amines by acetylating them, rendering them inert for all future coupling steps.[4][5] This ensures that any incomplete sequences are terminated and can be more easily separated from the full-length, desired peptide.[6][7]

The Challenge: Special Considerations for Boc-Tyr(Bzl)-ONp

Coupling with Boc-Tyr(Bzl)-ONp introduces specific variables that demand careful consideration in your capping strategy.

  • Boc Nα-Protection: The tert-butoxycarbonyl (Boc) group is acid-labile.[7] While standard capping conditions are generally compatible, highly acidic or prolonged exposure to certain reagents could theoretically compromise the Boc group, leading to unintended deprotection and side reactions.

  • Bzl Side-Chain Protection: The benzyl (Bzl) ether protecting the tyrosine hydroxyl group is relatively stable but can be susceptible to migration under repeated acidic conditions used for Boc deprotection in long syntheses.[8][9] Capping reagents must be chosen to avoid side reactions with the benzyl ether or the aromatic ring.

  • ONp Activated Ester: The p-nitrophenyl (ONp) ester is a moderately reactive leaving group. Incomplete coupling may arise if the activation is insufficient or if the coupling time is too short, leaving a higher population of unreacted amines that require efficient capping.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when capping after a Boc-Tyr(Bzl)-ONp coupling step.

Q1: My Kaiser test is strongly positive (dark blue beads) after coupling with Boc-Tyr(Bzl)-ONp. What should I do first?

A1: A strong positive Kaiser test indicates a significant coupling failure.[6][10] Before proceeding to capping, you must address the root cause.

  • First Action: Recouple. Do not cap immediately. A better strategy is to perform a "double coupling."[11] Prepare a fresh solution of activated Boc-Tyr(Bzl)-ONp and repeat the coupling step for 1-2 hours.[11] This often salvages the synthesis by driving the reaction to completion.

  • Troubleshoot the Coupling: If the second coupling also fails (as indicated by another positive Kaiser test), investigate potential causes:

    • Reagent Quality: Ensure your Boc-Tyr(Bzl)-ONp and coupling reagents are not degraded. High-quality starting materials are crucial for minimizing side reactions and achieving high yields.[9]

    • Peptide Aggregation: The growing peptide chain may be aggregating, preventing access to the free amine.[2] Consider switching to a more effective solvent like N-methylpyrrolidone (NMP) or adding DMSO.[2][10]

    • Steric Hindrance: The sequence you are synthesizing might be sterically challenging.[1]

If recoupling fails, capping becomes essential to terminate the failed chains.

Q2: What is the recommended capping reagent and protocol to use after coupling with Boc-Tyr(Bzl)-ONp?

A2: The most reliable and widely used capping agent is acetic anhydride (Ac₂O) .[7] It is highly reactive, and its byproducts are volatile and easily washed away. The standard capping solution, often referred to as "Capping Mix," is typically a solution of acetic anhydride and a base in DMF.

Capping Reagent CombinationTypical CompositionReaction TimeAdvantages & Considerations
Acetic Anhydride / Pyridine Ac₂O and Pyridine in DMF (e.g., 50 equivalents of each based on resin substitution)[12]30 minutes[12][13]Gold Standard: Highly effective. Pyridine is a strong base that facilitates the reaction.[5]
Acetic Anhydride / DIPEA Ac₂O and N,N-Diisopropylethylamine (DIPEA) in DMF[12][14]20-30 minutesDIPEA is a non-nucleophilic base, which can reduce the risk of certain side reactions compared to pyridine.[3]

For a detailed, step-by-step protocol, please refer to the "Experimental Protocols" section below.

Q3: Can the capping reaction with acetic anhydride cause side reactions with my Boc-Tyr(Bzl) residue?

A3: Under standard conditions, the risk is minimal. The primary concerns would be:

  • Premature Boc Deprotection: The capping mixture is not acidic and should not cleave the Boc group.

  • Acetylation of Tyrosine Side Chain: The benzyl (Bzl) group robustly protects the hydroxyl group on the tyrosine side chain from acetylation. This side reaction is highly unlikely unless the Bzl group has been compromised during prior synthesis steps.

  • Alkylation from Boc Deprotection: A more significant concern in Boc chemistry is the generation of tert-butyl cations during the TFA-mediated deprotection step, which can alkylate nucleophilic side chains like tyrosine.[11] This is unrelated to the capping step but underscores the importance of using scavengers during deprotection.

Q4: My Kaiser test is still slightly positive (light blue solution/beads) after capping. What does this mean and what should I do?

A4: A faint blue color suggests that the capping itself was incomplete.[15] This can happen if the unreacted amines are sterically inaccessible or if the capping reagents were not fresh.

  • Recommended Action: Repeat the capping step.[3] Wash the resin with DMF to remove the old capping solution and then add a freshly prepared capping mix. Agitate for another 30 minutes and re-test with the Kaiser test.

  • For Persistent Issues: If the test remains positive, it points to a severe aggregation problem. At this stage, it may be best to cleave the peptide from the resin and analyze the crude product to decide if the synthesis is worth continuing.

Q5: Can I skip the capping step?

A5: While technically possible, it is strongly discouraged, especially for longer or more complex peptides.[3] Skipping the capping step is a gamble on achieving near-perfect coupling efficiency at every single step. The consequence of failure is a final crude product that is a complex mixture of deletion sequences, making purification a significant challenge.[3]

Visualized Workflows and Logic

Standard SPPS Cycle with Capping

The following diagram illustrates the logical flow of a single amino acid addition cycle in SPPS, incorporating the critical capping step.

spss_cycle cluster_deprotect Step 1: Deprotection cluster_couple Step 2: Coupling cluster_cap Step 3: Capping start Start Cycle (Free Amine on Resin) deprotect Boc Deprotection (TFA) wash1 Wash (DCM/DMF) deprotect->wash1 couple Couple (Boc-Tyr(Bzl)-ONp) wash1->couple wash2 Wash (DMF) couple->wash2 kaiser1 Kaiser Test wash2->kaiser1 cap Cap (Acetic Anhydride) kaiser1->cap Positive end End Cycle (Ready for next AA) kaiser1->end Negative recouple Recouple kaiser1->recouple Strongly Positive wash3 Wash (DMF) cap->wash3 kaiser2 Kaiser Test wash3->kaiser2 kaiser2->cap Positive kaiser2->end Negative recouple->wash2

Caption: The Boc-SPPS workflow, showing the decision point after the first Kaiser test.

Experimental Protocols

Protocol 1: Kaiser Test for Free Primary Amines

This qualitative test is essential for monitoring the completion of both coupling and capping reactions.[16][17]

Reagents:

  • Reagent A: 1 mL of 16.5 mg/mL KCN in water, diluted in 49 mL of pyridine.[17]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[17]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[17]

Procedure:

  • Collect a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Add 2-3 drops of each Reagent (A, B, and C) to the test tube.[10]

  • Heat the tube at 110-120°C for 5 minutes.[10][15]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue: Failed coupling. Recouple immediately.[6]

  • Light Blue: Incomplete coupling/capping. Consider recoupling or recapping.[15]

  • Colorless/Yellow: Complete reaction. Proceed to the next step.[6][15]

Protocol 2: Standard Capping with Acetic Anhydride

This protocol effectively acetylates unreacted N-terminal amines.

Reagents:

  • N,N-Dimethylformamide (DMF)

  • Acetic Anhydride (Ac₂O)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • After the coupling step, wash the resin thoroughly with DMF (3 times) to remove residual reagents.[13]

  • Prepare the Capping Solution (Fresh): In a separate vessel, prepare a solution of Ac₂O and Pyridine (or DIPEA) in DMF. A common formulation is a 10-50 fold excess of each reagent relative to the resin substitution. For example, use a 3:2 ratio of acetic anhydride to pyridine.[13]

  • Add the freshly prepared capping solution to the washed resin, ensuring the beads are fully suspended.

  • Agitate the mixture at room temperature for 30 minutes.[12][13]

  • Filter the capping solution and wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to confirm the absence of free amines (beads and solution should be yellow/colorless).[6] If the test is positive, repeat steps 3-6.

References

  • US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents. (n.d.).
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved January 27, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 27, 2026, from [Link]

  • Why does capping after each coupling in Solid phase peptide synthesis improve the results? (2015, October 31). Chemistry Stack Exchange. Retrieved January 27, 2026, from [Link]

  • Not Voodoo. (2022, June 27). Peptide Hand Synthesis Part 6: Capping [Video]. YouTube. Retrieved January 27, 2026, from [Link]

  • Role of capping in peptide synthesis. (2025, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). Key Considerations When Purchasing Boc-Tyr(Bzl)-OH for Peptide Synthesis. Retrieved January 27, 2026, from [Link]

  • Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis? (2016, March 26). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Verma, D. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 27, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Peptide Coupling Strategies: Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester vs. HBTU/HATU

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide synthesis, the efficient and stereochemically pure formation of the amide bond is paramount. The choice of coupling strategy can significantly impact yield, purity, and the successful synthesis of complex or sterically hindered peptides. This guide provides a detailed comparison between two distinct approaches: the use of a pre-activated amino acid derivative, Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester, and the application of modern in situ coupling reagents, HBTU and HATU.

The Fundamental Divide: Pre-activation vs. In Situ Activation

The core difference between these methods lies in the timing and nature of the carboxylic acid activation, a necessary step to facilitate nucleophilic attack by the amino group of the growing peptide chain.

Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester represents the "active ester" strategy.[1] Here, the carboxyl group of the protected tyrosine derivative is pre-activated by forming an ester with 4-nitrophenol. This creates a stable, isolable compound with an electrophilic carbonyl carbon, ready to react with an amine without the need for additional activating agents during the coupling step.[1][2] This method is a classic approach, offering simplicity and predictability in the coupling reaction itself.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium/uronium salt-based reagents that perform in situ activation.[3][4] In this approach, the free carboxylic acid of the N-protected amino acid is mixed with the coupling reagent and a base immediately before or during the introduction of the N-terminally deprotected peptide.[5] The reagent rapidly converts the carboxylate into a highly reactive intermediate, which then acylates the amine.[6] This method is known for its high efficiency and speed.[7]

Mechanistic Insights: A Tale of Two Pathways

The underlying mechanisms highlight the operational and performance differences between these two strategies.

The Active Ester Pathway: A Direct Approach

The mechanism for the Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester is straightforward. The pre-activated ester is subjected to nucleophilic attack by the free amine of the peptide chain. The 4-nitrophenoxide is a good leaving group, facilitating the formation of the tetrahedral intermediate which then collapses to form the desired peptide bond.

ActiveEster_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Boc_Tyr_ONp Boc-Tyr(Bzl)-ONp (Active Ester) Nucleophilic_Attack Nucleophilic Attack Boc_Tyr_ONp->Nucleophilic_Attack Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Peptide_Bond_Formation Peptide Bond Formation Tetrahedral_Intermediate->Peptide_Bond_Formation Coupled_Peptide Boc-Tyr(Bzl)-NH-Peptide-Resin Peptide_Bond_Formation->Coupled_Peptide Byproduct 4-Nitrophenol Peptide_Bond_Formation->Byproduct

Caption: Workflow of the active ester coupling method.

The Onium Salt Pathway: In Situ Formation of a More Reactive Ester

HBTU and HATU function by first reacting with the carboxyl group of the incoming amino acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[6] This reaction forms a highly reactive O-acylisourea intermediate, which is then rapidly converted into an HOBt (for HBTU) or HOAt (for HATU) active ester.[8] This active ester is the primary acylating species that reacts with the peptide's free amine.

The superiority of HATU over HBTU, particularly for challenging couplings, stems from the electronic properties of the HOAt leaving group.[9] The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, stabilizing the transition state of the aminolysis step and thus accelerating the coupling reaction.[5]

OniumSalt_Mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step cluster_products Products & Byproducts Boc_AA_COOH Boc-AA-COOH Active_Ester_Formation Formation of HOBt/HOAt Active Ester Boc_AA_COOH->Active_Ester_Formation Coupling_Reagent HBTU or HATU Coupling_Reagent->Active_Ester_Formation Base DIPEA Base->Active_Ester_Formation Nucleophilic_Attack Nucleophilic Attack by H₂N-Peptide-Resin Active_Ester_Formation->Nucleophilic_Attack Peptide_Bond_Formation Peptide Bond Formation Nucleophilic_Attack->Peptide_Bond_Formation Coupled_Peptide Boc-AA-NH-Peptide-Resin Peptide_Bond_Formation->Coupled_Peptide Byproducts Tetramethylurea + HOBt/HOAt + DIPEA·HX Peptide_Bond_Formation->Byproducts

Caption: General workflow for HBTU/HATU in situ activation.

Performance Comparison: A Head-to-Head Analysis

The choice between these coupling strategies involves a trade-off between speed, reactivity, cost, and potential side reactions.

FeatureBoc-O-benzyl-L-tyrosine 4-nitrophenyl esterHBTUHATU
Activation Method Pre-activated, stable, isolable active esterIn situ activation via HOBt esterIn situ activation via HOAt ester
Reaction Speed Slow to moderateFastVery fast[7]
Reactivity ModerateHighVery high, superior for sterically hindered amino acids[9]
Yield Generally good, but may require longer reaction times or double coupling for difficult sequencesHighExcellent, often near-quantitative[9]
Racemization Risk Low, as the active ester is pre-formed and purified.[2]Low, but higher than pre-formed active esters. Suppressed by HOBt.[7]Very low, HOAt is an excellent racemization suppressant.[7][9]
Side Reactions Minimal during coupling.Potential for guanidinylation of the N-terminus if used in excess.[7][10]Potential for guanidinylation of the N-terminus if used in excess.[7][10]
Cost Reagent is moderately expensive; no additional coupling agent needed.Moderately expensive.More expensive than HBTU.[5]
Convenience Simple addition to the reaction vessel.Requires pre-mixing/activation step with amino acid and base.Requires pre-mixing/activation step with amino acid and base.
Ideal Applications Routine synthesis, sequences not prone to steric hindrance, solution-phase synthesis.General solid-phase peptide synthesis (SPPS).Difficult couplings, sterically hindered amino acids, rapid synthesis protocols, fragment condensation.[5][9]

Experimental Protocols

To provide a practical context, the following are representative protocols for incorporating a Boc-protected amino acid onto a resin-bound peptide using both methods.

Protocol 1: Coupling with Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester

This protocol assumes the starting point is a deprotected amino group on the resin-bound peptide (e.g., H₂N-Peptide-Resin).

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes, then wash thoroughly with N,N-dimethylformamide (DMF).

  • Coupling Reaction:

    • Dissolve Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester (2.0-3.0 equivalents based on resin substitution) in a minimal amount of DMF.

    • Add the solution to the swelled and washed resin.

    • Allow the reaction to proceed at room temperature with gentle agitation for 4-12 hours. The reaction can be monitored for completion using a qualitative ninhydrin (Kaiser) test.

    • Causality Note: The extended reaction time is necessary due to the moderate reactivity of the 4-nitrophenyl ester compared to in situ activated species. The absence of a strong base minimizes the risk of side reactions like racemization.

  • Washing: After a negative ninhydrin test, thoroughly wash the resin with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents and the 4-nitrophenol byproduct.

  • Next Cycle: The resin is now ready for the N-terminal Boc deprotection step to continue the synthesis.[11][12]

Protocol 2: Coupling with HBTU/HATU

This protocol outlines the in situ activation and coupling procedure.

  • Resin Preparation: Swell the peptide-resin in DCM and wash with DMF as described in Protocol 1. Ensure the N-terminal amine is deprotected and neutralized.

  • Activation and Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (2.0 equivalents) in DMF (approx. 5 mL/g of resin).

    • Add this solution to the reaction vessel containing the resin.

    • Add the coupling reagent (HBTU or HATU, 2.0 equivalents) as a solid or a pre-made solution in DMF.[13]

    • Add DIPEA (4.0 equivalents) to the reaction mixture.[13]

    • Causality Note: The base (DIPEA) is crucial for deprotonating the carboxylic acid, allowing it to react with HBTU/HATU.[6] Two equivalents of base are needed to neutralize the acid and the hexafluorophosphate salt of the reagent.

  • Reaction Monitoring: Agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor completion with the ninhydrin test. For difficult couplings, especially with HBTU, a second coupling may be required.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol as described previously to remove byproducts like tetramethylurea and HOBt/HOAt.

  • Next Cycle: The resin is ready for the subsequent deprotection step.

Conclusion and Recommendations

The choice between using a pre-activated ester like Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester and in situ reagents like HBTU and HATU is dictated by the specific demands of the synthetic target.

  • The active ester method offers a reliable, albeit slower, approach. Its main advantage is the low risk of racemization during the coupling step and the simplicity of the reaction setup, as no pre-activation is required. It is a viable option for routine synthesis of non-complex peptides where speed is not the primary concern.

  • HBTU represents a significant step up in efficiency and speed, establishing itself as a workhorse for routine solid-phase peptide synthesis.[14] It provides high yields in short reaction times for most standard amino acids.

  • HATU is the reagent of choice for overcoming the most significant synthetic challenges.[9] Its superior reactivity makes it indispensable for incorporating sterically hindered residues, minimizing epimerization during difficult fragment condensations, and accelerating synthesis protocols.[7][9] While more expensive, the increased success rate and purity of the crude product often justify the cost.

For researchers and drug development professionals, understanding the mechanistic nuances and performance characteristics of these different coupling strategies is essential for the rational design and successful execution of peptide synthesis campaigns.

References

  • Wobble. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

  • Organic Chemistry. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube; 2021. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Wikipedia. HBTU. Wikipedia; 2023. [Link]

  • El-Faham A, Albericio F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. 2011;15(4):940-972. [Link]

  • Vrettos EI, Sayyad N, Mavrogiannaki EM, et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. 2017;7(81):51368-51374. [Link]

  • Khan I, Ali A, Hameed A, et al. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules. 2022;27(17):5640. [Link]

  • Wikipedia. HATU. Wikipedia; 2023. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Yang J, Huang H, Zhao J. Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. 2023;10(7):1817-1846. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Wikipedia. Peptide synthesis. Wikipedia; 2024. [Link]

Sources

A Researcher's Guide to Alternative Activation Methods for Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient incorporation of protected amino acids is a cornerstone of successful peptide synthesis. N-α-tert-butyloxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a key building block, often presents challenges due to the steric hindrance imposed by its bulky protecting groups. Standard activation methods, while reliable, may lead to suboptimal yields, sluggish reaction kinetics, and an increased risk of racemization. This guide provides an in-depth comparison of alternative activation methods that can overcome these hurdles, supported by experimental data and detailed protocols.

The Challenge: Steric Hindrance and Side Reactions with Boc-Tyr(Bzl)-OH

The bulky tert-butyloxycarbonyl (Boc) and benzyl (Bzl) groups in Boc-Tyr(Bzl)-OH can sterically hinder the approach of the carboxyl group to the coupling agent and the subsequent nucleophilic attack by the amine component of the growing peptide chain. This can necessitate longer reaction times or more forceful activation methods, which in turn can increase the risk of side reactions.[1]

One significant concern is racemization, where the chiral integrity of the amino acid is compromised. This occurs via the formation of an oxazolone intermediate, a process that can be exacerbated by strong bases and prolonged reaction times.[2] Additionally, the benzyl ether protecting the tyrosine side chain is susceptible to partial cleavage during the repeated acidolytic deprotection of the N-α-Boc group, particularly in the synthesis of longer peptides.[1]

Standard Activation: The Carbodiimide Approach

The classical method for activating Boc-Tyr(Bzl)-OH involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[1]

The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, forming an active ester that is less prone to racemization and side reactions.[2] While effective, this method can be slow for sterically hindered amino acids and the dicyclohexylurea (DCU) byproduct of DCC is insoluble, complicating purification in solution-phase synthesis.[3]

Alternative Activation Methods: A Comparative Analysis

To address the limitations of the carbodiimide approach, a new generation of coupling reagents, primarily based on phosphonium and aminium salts, has been developed. These reagents offer faster reaction times, higher yields, and better suppression of racemization, especially for challenging couplings.[2]

Coupling ReagentClassKey AdvantagesPotential DrawbacksReported Yield for Boc-Tyr(Bzl)-OH Coupling
DCC/HOBt CarbodiimideCost-effective, widely used.Slow for hindered couplings, DCU byproduct issues, moderate racemization risk.85-95% (typical for dipeptide synthesis)[1]
HBTU/HOBt Aminium SaltFast reactions, good for routine synthesis.Can cause guanidinylation of the N-terminus if used in excess.Not specifically reported, but generally high for standard couplings.[4]
HATU Aminium SaltHighly efficient, especially for hindered and N-methyl amino acids.[2]More expensive than HBTU.Not specifically reported, but considered superior to HBTU for difficult couplings.
PyBOP Phosphonium SaltHigh coupling efficiency, no guanidinylation side reaction, less toxic byproduct than BOP.[2]Not specifically reported, but provides good coupling rates for hindered amino acids.[5]
COMU Uronium SaltHigh coupling efficiency comparable to HATU, safer (non-explosive), reduced racemization, byproducts are water-soluble.[2][6]Not specifically reported, but shows greater coupling efficiency and reduced epimerization compared to HBTU/HATU in general.[6]
DEPBT Phosphonium SaltRemarkably resistant to racemization.81% for coupling with H-His-OMe.[7]
Phosphonium Salts: Cleaner Reactions

Phosphonium salt-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are known for their high coupling efficiency and cleaner reaction profiles compared to their aminium counterparts. A key advantage is the absence of the guanidinylation side reaction, where the coupling reagent reacts with the free N-terminus of the peptide chain, leading to termination. This makes phosphonium reagents particularly suitable for segment condensation and cyclization reactions where the coupling components are present in near-equimolar amounts.

Aminium/Uronium Salts: The Power of Modern Reagents

Aminium and uronium salts, such as HBTU, HATU, and COMU, are among the most popular and effective coupling reagents available today.[2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a workhorse reagent for routine peptide synthesis, offering rapid coupling times.[8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more reactive analogue of HBTU, incorporating the HOAt (1-hydroxy-7-azabenzotriazole) moiety. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction and making HATU particularly effective for sterically hindered amino acids.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that incorporates the OxymaPure (ethyl cyanoglyoxylate-2-oxime) additive.[6] COMU offers coupling efficiencies comparable to HATU but with a significantly improved safety profile, as it avoids the potentially explosive HOBt and HOAt additives.[2][6] Furthermore, its byproducts are water-soluble, simplifying purification.[6] Studies have shown that COMU provides greater coupling efficiency and reduced epimerization compared to HBTU and HATU.[6]

Mechanistic Insights

The superior performance of phosphonium and aminium/uronium salts in activating sterically hindered amino acids like Boc-Tyr(Bzl)-OH stems from their mechanism of action. They react with the carboxylic acid to form an activated ester in situ, which then rapidly reacts with the amine component.

G cluster_0 Phosphonium Salt Activation (e.g., PyBOP) Boc-Tyr(Bzl)-OH Boc-Tyr(Bzl)-OH Active Ester Active Ester Boc-Tyr(Bzl)-OH->Active Ester PyBOP, Base PyBOP PyBOP Base Base Coupled Peptide Coupled Peptide Active Ester->Coupled Peptide Peptide-NH2 Peptide-NH2 Peptide-NH2

Caption: Phosphonium Salt Activation Workflow.

G cluster_1 Aminium/Uronium Salt Activation (e.g., HATU, COMU) Boc-Tyr(Bzl)-OH_2 Boc-Tyr(Bzl)-OH Active Ester_2 Active Ester Boc-Tyr(Bzl)-OH_2->Active Ester_2 HATU/COMU, Base HATU/COMU HATU/COMU Guanidinylation Byproduct Guanidinylation Byproduct HATU/COMU->Guanidinylation Byproduct Excess reagent reacts with Peptide-NH2 Base_2 Base Coupled Peptide_2 Coupled Peptide Active Ester_2->Coupled Peptide_2 Peptide-NH2 Peptide-NH2_2 Peptide-NH2

Caption: Aminium/Uronium Salt Activation and Potential Side Reaction.

Experimental Protocols

The following are representative protocols for the activation and coupling of Boc-Tyr(Bzl)-OH using alternative reagents. Note that optimization of equivalents, reaction times, and solvents may be necessary for specific applications.

Protocol 1: Coupling of Boc-Tyr(Bzl)-OH using PyBOP (Solution Phase)
  • Dissolve Boc-Tyr(Bzl)-OH (1.0 equivalent) and the amine component (e.g., H-Gly-OMe·HCl, 1.1 equivalents) in dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIEA) (2.75 equivalents) to the solution.

  • Add PyBOP (1.0 equivalent) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). Couplings are typically rapid.[5]

  • Upon completion, proceed with standard aqueous workup and purification.

Protocol 2: Coupling of Boc-Tyr(Bzl)-OH using HBTU (Solid Phase)
  • Swell the resin-bound peptide in N,N-dimethylformamide (DMF).

  • In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3-4 equivalents), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in DMF.

  • Add DIEA (6-8 equivalents) to the solution to pre-activate the amino acid for 5-10 minutes.[4]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Monitor coupling completion using the Kaiser test.[4]

  • Wash the resin thoroughly with DMF and DCM.

Protocol 3: Coupling of Boc-Tyr(Bzl)-OH using COMU (Solid Phase)
  • Swell the resin-bound peptide in DMF.

  • In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (1.5 equivalents) and COMU (1.5 equivalents) in DMF.

  • Add DIEA (2 equivalents) to the solution and add to the resin.

  • Microwave irradiation for 5 minutes can be employed to accelerate the coupling.[8]

  • Repeat the coupling step if necessary, as monitored by the Kaiser test.

  • Wash the resin thoroughly with DMF, NMP, and DCM.[8]

Conclusion

The activation of sterically hindered amino acids like Boc-Tyr(Bzl)-OH is a critical step that can significantly impact the overall success of a peptide synthesis campaign. While traditional carbodiimide methods are serviceable, modern onium salt-based reagents such as PyBOP, HATU, and COMU offer significant advantages in terms of reaction speed, coupling efficiency, and suppression of side reactions. COMU, in particular, stands out for its comparable reactivity to HATU, coupled with a superior safety profile and ease of purification. For researchers facing challenges with difficult couplings involving Boc-Tyr(Bzl)-OH, exploring these alternative activation methods is a highly recommended strategy for achieving higher yields and purer products.

References

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Li, H., & Jiang, X. (1999). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. Organic Letters, 1(1), 91-94. [Link]

  • Dubey, I. Y., & Gryaznov, S. M. (1998). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Bioorganic & Medicinal Chemistry Letters, 8(12), 1463-1468.
  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Nam, J., et al. (2017). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 29(17), 1605381. [Link]

  • Aapptec. Coupling Reagents. Retrieved from [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3219-3229. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • ResearchGate. Mechanism of BOP-mediated coupling reagent. Retrieved from [Link]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208. [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Aapptec. Boc-Tyr(Bzl)-OH [2130-96-3]. Retrieved from [Link]

Sources

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